![molecular formula C21H14O9 B14361038 Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate CAS No. 93243-75-5](/img/structure/B14361038.png)
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in pharmaceutical research. This particular compound features a carbonyl group flanked by two benzofuran moieties, each substituted with an oxo group and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional functional groups, while reduction can produce hydroxylated benzofurans.
Scientific Research Applications
Chemistry
In chemistry, Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Benzofuran derivatives have shown promise in inhibiting the growth of various bacteria and fungi .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate exerts its effects involves interaction with specific molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation pathways. Additionally, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid: A precursor in the synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with similar biological activities.
2-benzofuran-1,3-dione: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its dual benzofuran moieties and the presence of both oxo and acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93243-75-5 |
|---|---|
Molecular Formula |
C21H14O9 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
[5-(1-acetyloxy-3-oxo-1H-2-benzofuran-5-carbonyl)-3-oxo-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H14O9/c1-9(22)27-20-13-5-3-11(7-15(13)18(25)29-20)17(24)12-4-6-14-16(8-12)19(26)30-21(14)28-10(2)23/h3-8,20-21H,1-2H3 |
InChI Key |
HZYLCGGPBHWADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=C(C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(OC4=O)OC(=O)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


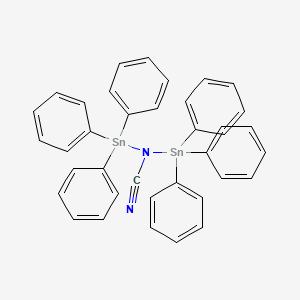
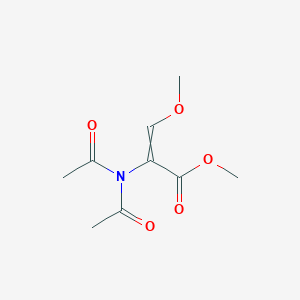
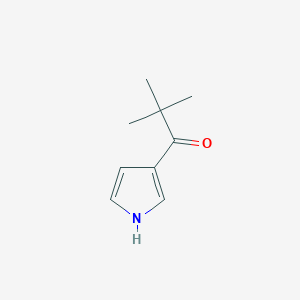


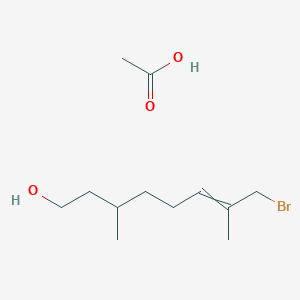
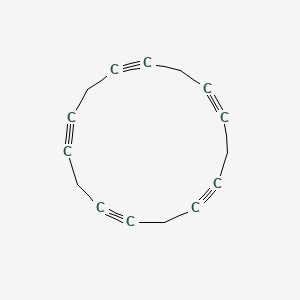
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
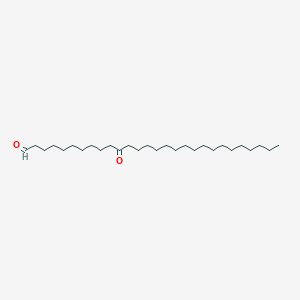
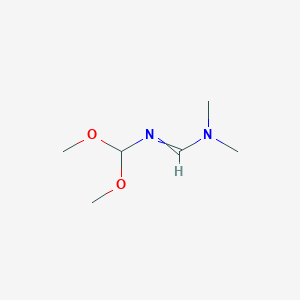
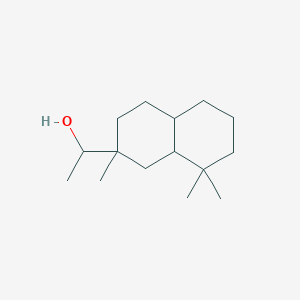
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
